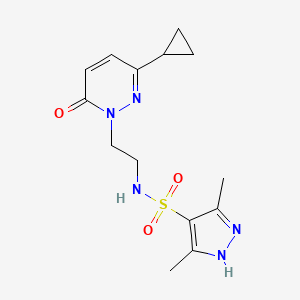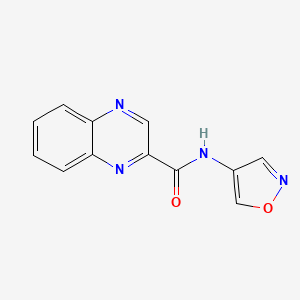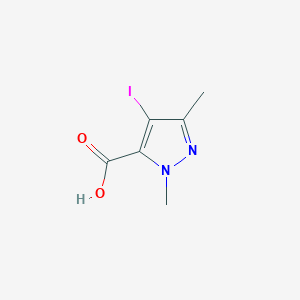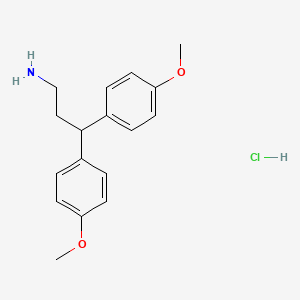![molecular formula C8H15Cl2N B2439261 Cloruro de 1-azabiciclo[2.2.2]octano-4-(clorometil) CAS No. 55022-89-4](/img/structure/B2439261.png)
Cloruro de 1-azabiciclo[2.2.2]octano-4-(clorometil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as DABCO. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Fluoración Electrofílica
1-Clorometil-4-fluoro-1,4-diazoniabiciclo[2.2.2]octano: sirve como un reactivo potente para la fluoración electrofílica. Introduce átomos de flúor en moléculas orgánicas, permitiendo a los investigadores modificar sus propiedades. Este proceso es particularmente valioso en el descubrimiento de fármacos, donde los compuestos fluorados a menudo exhiben una mejor farmacocinética y estabilidad metabólica .
Agente Oxidante Selectivo
El compuesto actúa como un agente oxidante selectivo. Los investigadores pueden usarlo para oxidar selectivamente grupos funcionales específicos dentro de moléculas complejas. Esta oxidación controlada permite transformaciones sintéticas precisas, lo que la hace útil en la síntesis orgánica y la química medicinal .
Síntesis de Compuestos Organofluorados
1-Clorometil-4-fluoro-1,4-diazoniabiciclo[2.2.2]octano: juega un papel crucial en la síntesis de compuestos organofluorados. Los organofluoros encuentran aplicaciones en diversas áreas, incluidos los agroquímicos, los productos farmacéuticos y la ciencia de los materiales. Al incorporar átomos de flúor, los investigadores pueden ajustar finamente las propiedades como la lipofilia, la biodisponibilidad y la reactividad química .
Fluoración más Ecológica en PEG-400
En un enfoque más ecológico, este compuesto facilita la fluoración de acetoacetamidas en PEG-400 (polietilenglicol). El proceso es sin catalizador y da como resultado una monofluoración altamente selectiva de acetoacetamidas, lo que lleva a la preparación eficiente de 2-fluoroacetoacetamidas .
Estudios de Solubilidad
Los investigadores han explorado la solubilidad de 1-Clorometil-4-fluoro-1,4-diazoniabiciclo[2.2.2]octano en varios solventes. Su solubilidad en solventes polares y no polares afecta sus aplicaciones prácticas y estrategias de formulación .
Propiedades Higroscópicas
Comprender la naturaleza higroscópica de este compuesto es esencial. Su afinidad por el agua afecta su estabilidad, manejo y condiciones de almacenamiento. Los investigadores deben considerar la sensibilidad a la humedad durante los experimentos y el almacenamiento .
Mecanismo De Acción
Target of Action
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a versatile compound used in organic chemistry . It is primarily used as a base, catalyst, and reagent . The primary targets of DABCO are organic substrates where it acts as a weak Lewis base .
Mode of Action
DABCO interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to exhibit the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
DABCO is involved in various biochemical pathways, including the Morita–Baylis–Hillman and Knoevenagel reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Pharmacokinetics
It is known that dabco is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water, ethanol, and benzene at 25°C is 45 g, 77 g, and 51 g in 100 g of solvent, respectively . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.
Result of Action
The result of DABCO’s action depends on the specific reaction it is involved in. For instance, in the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst, facilitating the reaction without being consumed . In organic synthesis, DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
The action of DABCO can be influenced by environmental factors. For example, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator . These factors can affect the stability and efficacy of DABCO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows: [ \text{1-azabicyclo[2.2.2]octane} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSJJAUUFXPKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55022-89-4 |
Source


|
| Record name | 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)
![N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2439181.png)
![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2439182.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2439186.png)
![2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2439187.png)



![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)



